molecular formula C9H6N4O4 B3069037 1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)- CAS No. 1010116-95-6

1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)-

Cat. No.: B3069037
CAS No.: 1010116-95-6
M. Wt: 234.17 g/mol
InChI Key: CTWRZMHRHNMHPQ-UHFFFAOYSA-N
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Description

1.1 Chemical Structure and Properties
1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)- (CAS: 1010116-95-6) is a heterofunctional ligand featuring two carboxyl groups at the 1,3-positions of a benzene ring and a tetrazole moiety at the 5-position. Its molecular formula is C₉H₆N₄O₄, with a molecular weight of 234.17 g/mol . The compound exhibits high thermal stability and acts as a tridentate ligand, coordinating via carboxylate oxygen atoms and the tetrazole nitrogen, making it valuable in constructing metal-organic frameworks (MOFs) .

1.2 Synthesis The compound is synthesized via a cycloaddition reaction between 5-(cyanoamino)-1,3-benzenedicarboxylic acid and sodium azide in dimethylformamide (DMF) at 70–80°C, yielding 62–70% under optimized conditions . This method parallels the synthesis of other tetrazole derivatives, such as 5-amino-1H-tetrazole (Hatz), but differs in precursor selection .

1.3 Applications in MOFs
The ligand’s dual functionality (carboxylate and tetrazole) enables the formation of porous MOFs with applications in gas separation (e.g., acetylene/ethylene selectivity) and luminescence when coordinated with lanthanides like Eu³⁺ and Tb³⁺ . Its MOFs exhibit adjustable porosity and stability, critical for industrial adsorption processes .

Properties

IUPAC Name

5-(2H-tetrazol-5-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-8(15)5-1-4(7-10-12-13-11-7)2-6(3-5)9(16)17/h1-3H,(H,14,15)(H,16,17)(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWRZMHRHNMHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)- involves its ability to form stable complexes with metal ions and other molecules. The tetrazole ring and carboxylic acid groups provide multiple binding sites, allowing the compound to interact with various molecular targets. These interactions can influence biochemical pathways and cellular processes, making the compound valuable in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Isophthalic Acid Derivatives

Compound Name Functional Groups Key Properties/Applications Reference
5-(2H-Tetrazol-5-yl)-m-H₂bdc Tetrazole, two carboxylates MOF construction, gas separation
5-Hydroxy-m-H₂bdc (OH-m-H₂bdc) Hydroxyl, two carboxylates Hydrogen-bonded networks, catalysis
5-Amino-1H-tetrazole (Hatz) Amino, tetrazole Explosives, coordination flexibility
  • Coordination Behavior : Unlike OH-m-H₂bdc, which forms hydrogen-bonded networks, the tetrazole group in the target compound enhances metal-binding versatility, enabling 3D MOF architectures .
  • Thermal Stability : Tetrazole-containing ligands generally exhibit higher thermal stability (>300°C) compared to hydroxylated analogs, favoring high-temperature applications .

Tetrazole-Containing Ligands

Compound Name Substituent Position Applications Reference
5-(2H-Tetrazol-5-yl)-m-H₂bdc 5-position on benzene MOFs, gas adsorption
2-(2H-Tetrazol-5-yl)-1,4-benzenedicarboxylic acid 2-position on benzene Structural isomerism alters MOF topology
5-Amino-1H-tetrazole (Hatz) No carboxylate groups Pharmaceuticals, explosives
  • Positional Isomerism : The 2-tetrazolyl isomer () forms distinct coordination modes compared to the 5-substituted derivative, impacting MOF dimensionality and pore size .
  • Pharmacological Relevance : While Hatz is used in antihypertensive drugs (e.g., CV-11974 in ), the target compound’s carboxylates limit its pharmaceutical use but enhance MOF utility .

Heterocyclic Carboxylic Acids

Compound Name Heterocycle Key Differences Reference
Hcpt (Triazole-carboxylic acid) 1,2,4-Triazole Larger ring size alters coordination geometry
Hpaba (p-Aminobenzoic acid) Amino, carboxylate Limited porosity in MOFs
  • Coordination Flexibility : Tetrazoles (five-membered ring) provide stronger π-π interactions than triazoles, improving MOF stability .
  • Gas Selectivity : MOFs derived from the target compound show superior acetylene/ethylene selectivity compared to triazole-based frameworks due to optimized pore chemistry .

Biological Activity

1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)-, also known as 5-(2H-tetrazol-5-yl)-1,3-benzenedicarboxylic acid, is an organic compound with the molecular formula C9H6N4O4. This compound has garnered attention due to its unique structural features and potential biological activities. The presence of the tetrazole ring distinguishes it from other benzenedicarboxylic acids and contributes to its interaction with biological systems.

The biological activity of this compound primarily involves its role as a ligand in the formation of metal-organic frameworks (MOFs). These frameworks exhibit unique luminescent and magnetic properties, which can be exploited for various applications in materials science and biology. The compound's interaction with metal ions leads to the formation of coordination polymers that can influence biochemical pathways and cellular responses.

Cytotoxic Activity

Recent studies have indicated that derivatives of 1,3-benzenedicarboxylic acid exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound, 5-(5-Amino-1H-tetrazol-1-yl)-1,3-benzenedicarboxylic acid (H2ATBDC), showed promising results in selectively targeting cancer cells while sparing normal cells. The IC50 values for HepG2 (human liver cancer) and MCF-7 (breast cancer) cell lines were notably lower compared to normal cell lines, indicating a potential for selective anticancer activity .

Biochemical Pathways

The compound's interaction with biological molecules suggests that it could modulate cellular functions such as apoptosis and cell cycle regulation. The cytotoxic mechanism appears to involve the induction of apoptotic pathways in cancer cells, leading to morphological changes consistent with programmed cell death .

Case Studies

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of related compounds on HepG2 and MCF-7 cell lines, it was found that concentrations ranging from 6 to 250 µg/ml resulted in significant reductions in cell viability. The HepG2 cells exhibited a cell viability decrease to approximately 68% at higher concentrations, while MCF-7 cells showed a viability of around 78% .
  • Metal-Organic Frameworks : Research on MOFs synthesized using derivatives of this compound demonstrated their potential in gas separation technologies. For example, a MOF based on H2ATBDC was shown to effectively separate acetylene from ethylene mixtures, highlighting its utility beyond biological applications .

Data Tables

Compound NameCAS NumberMolecular FormulaIC50 (HepG2)IC50 (MCF-7)
H2ATBDC1010116-95-6C9H6N4O4~42 µg/ml~100 µg/ml
DMEHENot specifiedC16H22O4~250 µg/ml~500 µg/ml

Q & A

Basic: What synthetic methodologies are commonly employed for 1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)-, and how do reaction parameters influence yield?

Answer:
The compound is synthesized via cyclization reactions involving copper salts (e.g., CuCl₂), isophthalic acid derivatives, and tetrazole-forming reagents under varied conditions. Key parameters include:

  • Solvent polarity : Acetonitrile or ethanol influences reaction kinetics and by-product formation .
  • Temperature and pressure : Reflux (≈80–100°C) or high-pressure conditions (e.g., autoclave) enhance cyclization efficiency .
  • Catalysts : Copper salts act as Lewis acids to facilitate tetrazole ring formation .
    Typical yields range from 40–70%, with purity confirmed via HPLC or NMR. Optimizing solvent selection and catalyst loading can mitigate side reactions (e.g., incomplete cyclization).

Advanced: How can the tetrazole moiety’s stability be improved during synthesis?

Answer:
The tetrazole group is sensitive to oxidation and thermal degradation. Methodological improvements include:

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .
  • Acidic conditions : Use glacial acetic acid to stabilize intermediates during cyclization (e.g., triethyl orthoformate-mediated reactions) .
  • Post-synthetic purification : Column chromatography with silica gel or recrystallization in ethanol-water mixtures removes unstable by-products .
    Monitoring reaction progress via in situ FT-IR (tracking C≡N stretch at ≈2100 cm⁻¹) ensures minimal degradation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • IR : Confirms carboxylic (≈1700 cm⁻¹) and tetrazole (≈1450 cm⁻¹) groups .
    • NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves coordination geometry and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₉H₆N₄O₄, MW 234.17) .

Advanced: How does this ligand’s coordination behavior influence metal-organic framework (MOF) topology?

Answer:
The ligand’s dual functionality (carboxylate and tetrazole) enables versatile coordination modes:

  • Carboxylate groups : Bind metal ions (e.g., Zn²⁺, Cd²⁺) to form secondary building units (SBUs), such as tetranuclear clusters .
  • Tetrazole group : Acts as a flexible linker, enabling interpenetrated or porous frameworks. For example, JUC-114 exhibits a (4,8)-connected flu topology due to Zn-OH-Zn SBUs .
  • Topology prediction : Combine single-crystal XRD with software like TOPOS to analyze network connectivity. Adjusting pH (5–7) during synthesis controls deprotonation and SBU formation .

Advanced: How should researchers resolve contradictions in reported crystallographic data or synthetic yields?

Answer:
Discrepancies often arise from:

  • Crystallization conditions : Varying solvent mixtures (DMF/H₂O vs. ethanol/H₂O) affect crystal packing. Reproduce conditions with strict humidity control .
  • Reagent purity : Impurities in starting materials (e.g., isophthalic acid derivatives) lower yields. Use HPLC-grade reagents and validate via elemental analysis .
  • Data validation : Cross-reference XRD data with CCDC databases and confirm hydrogen bonding via Hirshfeld surface analysis .

Basic: What are the primary research applications of this compound?

Answer:

  • MOF construction : Serves as a multifunctional linker for luminescent or catalytic frameworks .
  • Energetic materials : Tetrazole derivatives are precursors for high-energy-density compounds (e.g., explosives, propellants) .
  • Biological probes : Functionalization at the carboxylic acid group enables conjugation with biomolecules for imaging studies .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Answer:

  • Challenge : Polymorphism due to flexible tetrazole and carboxylate groups.
  • Solutions :
    • Solvent layering : Diffuse ethanol into an aqueous solution of the compound to slow crystallization .
    • Additives : Use templating agents (e.g., CTAB) to direct crystal growth .
    • Temperature gradients : Gradual cooling (0.5°C/min) reduces defect formation .

Basic: How is the compound’s stability assessed under varying environmental conditions?

Answer:

  • Thermal stability : TGA (N₂ atmosphere, 10°C/min) shows decomposition onset ≈250°C, with mass loss corresponding to CO₂ and N₂ release .
  • Photostability : Expose to UV-Vis light (λ = 254 nm) and monitor via UV-spectroscopy; tetrazole rings may degrade after 48 hrs .
  • Hydrolytic stability : Reflux in aqueous HCl (pH 2–4) for 24 hrs; carboxylate groups remain intact, but tetrazole may hydrolyze to amides .

Advanced: What computational tools predict the compound’s reactivity in coordination chemistry?

Answer:

  • DFT calculations : Gaussian 09 at the B3LYP/6-31G* level models electron density distribution, identifying nucleophilic (tetrazole N atoms) and electrophilic (carboxylic acid C) sites .
  • Molecular docking : AutoDock Vina simulates ligand-protein interactions, useful for drug design studies .
  • Topological analysis : Use Materials Studio to simulate MOF porosity and gas adsorption capacity .

Advanced: How do steric effects from substituents influence the compound’s coordination modes?

Answer:

  • Steric hindrance : Bulky substituents on the benzene ring restrict tetrazole rotation, favoring monodentate over bridging coordination.
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) enhance metal-carboxylate binding but reduce tetrazole basicity .
  • Case study : In JUC-114, unsubstituted benzene allows tetrazole to adopt a μ₂-binding mode, forming 3D networks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)-
Reactant of Route 2
Reactant of Route 2
1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)-

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